molecular formula C6H14IN B13733760 Ammonium, allyltrimethyl-, iodide CAS No. 13448-30-1

Ammonium, allyltrimethyl-, iodide

Cat. No.: B13733760
CAS No.: 13448-30-1
M. Wt: 227.09 g/mol
InChI Key: QONMIDAMPXKNRX-UHFFFAOYSA-M
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Description

Trimethyl(prop-2-enyl)azanium iodide, also known as allyltrimethylammonium iodide, is a quaternary ammonium compound with the molecular formula C6H14IN. It is a white crystalline solid that is soluble in water and organic solvents. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl(prop-2-enyl)azanium iodide can be synthesized through the reaction of trimethylamine with allyl iodide. The reaction typically occurs in an organic solvent such as ethanol or acetone, and the mixture is heated under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of trimethyl(prop-2-enyl)azanium iodide involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors, and the product is purified using industrial crystallization techniques. The purity of the final product is ensured through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(prop-2-enyl)azanium iodide undergoes various chemical reactions, including:

    Nucleophilic substitution reactions: The compound can react with nucleophiles, leading to the substitution of the iodide ion.

    Oxidation and reduction reactions: It can participate in redox reactions, although these are less common.

    Addition reactions: The allyl group in the compound can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide and potassium cyanide. The reactions are typically carried out in aqueous or alcoholic solutions.

    Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Addition reactions: Electrophiles like bromine or chlorine can be used in the presence of catalysts.

Major Products Formed

    Nucleophilic substitution: Products include trimethyl(prop-2-enyl)azanium derivatives with different substituents replacing the iodide ion.

    Oxidation and reduction: Products vary depending on the specific reaction conditions and reagents used.

    Addition reactions: Products include halogen

Properties

CAS No.

13448-30-1

Molecular Formula

C6H14IN

Molecular Weight

227.09 g/mol

IUPAC Name

trimethyl(prop-2-enyl)azanium;iodide

InChI

InChI=1S/C6H14N.HI/c1-5-6-7(2,3)4;/h5H,1,6H2,2-4H3;1H/q+1;/p-1

InChI Key

QONMIDAMPXKNRX-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC=C.[I-]

Origin of Product

United States

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